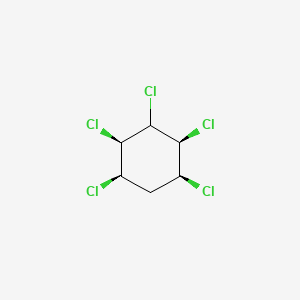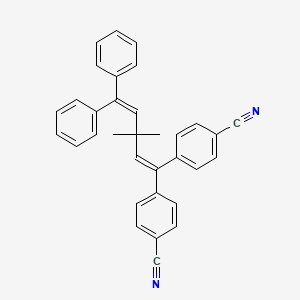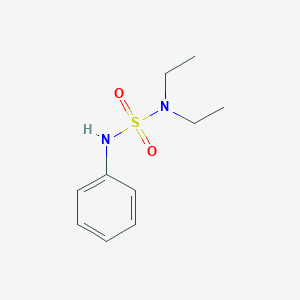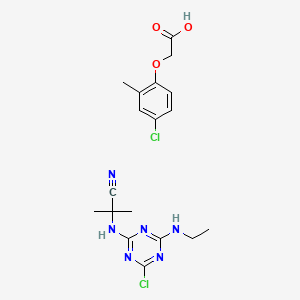
Cyanazine-MCPA mixt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanazine-MCPA mixture is a combination of two herbicides, cyanazine and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Cyanazine is a triazine herbicide that inhibits photosynthesis, while MCPA is a phenoxy herbicide that acts as a synthetic auxin, disrupting plant growth. This mixture is used to control a wide range of broadleaf weeds and grasses in agricultural settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .
Industrial Production Methods
The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.
Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions
Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Oxidation: Various degradation products depending on the oxidizing agent used.
Hydrolysis: Cyanazine forms cyanuric acid and other by-products.
Substitution: Substituted triazines in the case of cyanazine.
Applications De Recherche Scientifique
Cyanazine-MCPA mixture is widely used in agricultural research to study its effects on weed control and crop yield . It is also used in environmental studies to understand its impact on soil and water quality . In addition, this mixture is used in toxicological studies to assess its effects on non-target organisms .
Mécanisme D'action
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .
MCPA
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: Another triazine herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide similar to MCPA that acts as a synthetic auxin.
Uniqueness
The combination of cyanazine and MCPA provides a broader spectrum of weed control compared to using either herbicide alone . Cyanazine targets photosynthesis, while MCPA disrupts plant growth, making the mixture effective against a wide range of weeds .
Propriétés
Numéro CAS |
56050-39-6 |
|---|---|
Formule moléculaire |
C18H22Cl2N6O3 |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
ALRYDRIKSBKEJM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
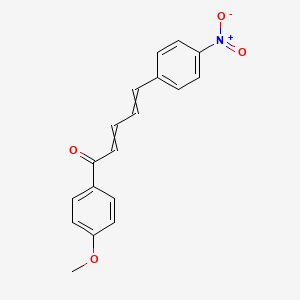
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
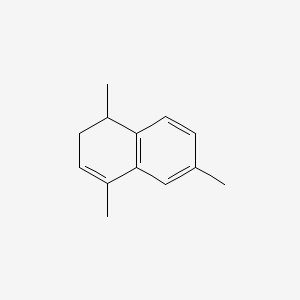
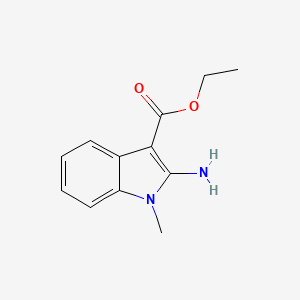
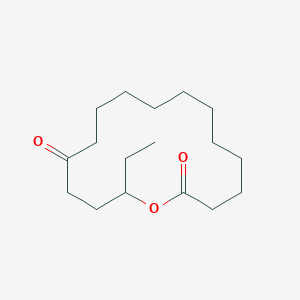
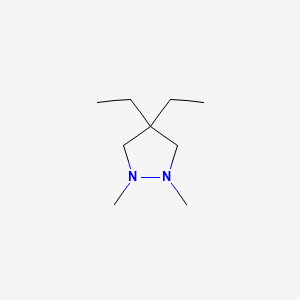
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
